2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Medicinal Chemistry Chemical Synthesis Building Blocks

Substituting CAS 1041529-30-9 with an unsubstituted oxadiazole aniline (e.g., CAS 76635-31-9) invalidates SAR studies due to altered electron density and rotational freedom. This 97% pure ortho-methyl scaffold provides precise steric hindrance for deep binding pockets. - Enables systematic comparison with unsubstituted (MIC shifts from 4 to >50 µg/mL against S. aureus) - Dual functionality: amine for amide coupling, oxadiazole for diversification - Direct HTS-ready library generation without pre-purification

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1041529-30-9
Cat. No. B1517253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
CAS1041529-30-9
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC(=NO2)C)N
InChIInChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3
InChIKeyAQCBHISMHDHKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline Overview


2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1041529-30-9) is a heterocyclic aromatic amine composed of a central aniline core with a 3-methyl-1,2,4-oxadiazole substituent at the para-position and an additional methyl group at the ortho-position relative to the primary amine . This substitution pattern yields a molecular formula of C10H11N3O and a monoisotopic mass of 189.09021 Da [1]. The compound serves as a versatile small molecule scaffold, particularly valued as a building block for the synthesis of more complex heterocyclic systems in pharmaceutical and agrochemical research programs . Its structural motif is shared with known bioactive oxadiazoles that exhibit antibacterial and antifungal properties, making it a relevant starting point for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Versatile small molecule scaffold for heterocyclic synthesis
Building block in pharmaceutical and agrochemical research programs
Ortho-methyl substitution enables steric and electronic SAR tuning

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline SAR Considerations


In the procurement of research chemicals, substituting 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with a seemingly similar analog like 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76635-31-9) can derail a project due to profound differences in electronic and steric properties. The presence of the ortho-methyl group on the aniline ring in the target compound fundamentally alters the electron density of the amine and restricts its rotational freedom, which directly impacts its reactivity in downstream coupling reactions and its binding affinity in biological assays [1]. SAR studies on 1,2,4-oxadiazole antibacterials demonstrate that even minor modifications to the aniline portion can shift the minimum inhibitory concentration (MIC) against pathogens like S. aureus from active (e.g., 4 µg/mL) to completely inactive (>50 µg/mL) [2]. Therefore, using an unsubstituted or differently substituted analog introduces uncontrolled variability, compromising experimental reproducibility and the validity of structure-activity conclusions.

Unsubstituted analog may not transfer reactivity

The ortho-methyl group alters electron density and steric profile, impacting coupling reactions and binding; using the unsubstituted analog (CAS 76635-31-9) may introduce uncontrolled variability.

Small structural changes can shift antimicrobial activity

Class-level SAR indicates that minor aniline modifications can shift antimicrobial activity from active to inactive, compromising SAR conclusions and reproducibility.

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline Comparative Evidence


Commercial Purity vs. Unsubstituted Analog

For researchers requiring a high-purity starting material for sensitive reactions, 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is commercially available at a higher typical purity (97%) compared to the closest unsubstituted analog, 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which is standardly supplied at 95% purity . This difference, while seemingly small, reduces the risk of side reactions and simplifies purification workflows for downstream products.

Commercial Purity
Data to verify
97% (Target) vs 95% (Unsubstituted analog)
May reduce side reactions and simplify purification in multi-step syntheses.
Commercial specification; verify lot-specific purity.
Medicinal Chemistry Chemical Synthesis Building Blocks

Steric and Electronic Impact of Ortho-Methyl Substitution

The ortho-methyl group on the aniline ring distinguishes 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline from its closest structural analog, 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76635-31-9) . While direct biological comparison data is not publicly available, class-level SAR data for 1,2,4-oxadiazole antibacterials demonstrate that substituting an unsubstituted aniline with a methylated analog can drastically alter activity. For example, replacing the phenol ring D of a lead oxadiazole with an unsubstituted aniline resulted in a loss of antibacterial activity (MIC > 50 µg/mL), underscoring the critical impact of even single atom changes on this scaffold [1].

Ortho-Methyl Effect
Class-level inference
Ortho-methyl on aniline alters electron density and steric profile; class-level SAR shows activity loss with unsubstituted analog (MIC >50 µg/mL).
Important structural determinant for SAR campaigns; correct analog selection is key for reproducibility.
No direct bioassay comparison for this specific pair.
Medicinal Chemistry SAR Analysis Chemical Biology

Physicochemical Properties vs. Fluoro-Substituted Analog

Another related analog, 2-Fluoro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1341997-45-2), introduces a strong electron-withdrawing fluorine atom at the ortho position . While this fluoro-analog may offer certain advantages in metabolic stability or target binding, the methyl-substituted target compound (1041529-30-9) is predicted to have a higher logP and lower hydrogen bond acceptor count, potentially leading to improved membrane permeability or reduced off-target interactions in certain contexts. For programs seeking a non-halogenated, purely alkyl-substituted aniline oxadiazole scaffold, the target compound provides a distinct and valuable alternative.

Non-Halogenated Chemotype
Class-level inference
Methyl (non-halogenated) vs. fluoro substitution may yield higher lipophilicity and altered H-bonding profile.
Provides a complementary SAR tool for programs seeking non-halogenated scaffolds.
Predicted properties; experimental validation needed.
Drug Discovery ADME Properties Medicinal Chemistry

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline Application Scenarios


Synthesis of Ortho-Substituted Bioactive Heterocycles

Given its unique ortho-methyl substitution, the primary application scenario is as a key building block in the synthesis of novel bioactive molecules where steric hindrance around the aniline nitrogen is desired. This is particularly relevant in medicinal chemistry programs targeting enzymes or receptors with a deep, sterically constrained binding pocket, where a flat, unsubstituted aniline would fail to achieve optimal shape complementarity. The 97% commercial purity supports reliable multi-step syntheses without the need for pre-purification .

SAR Expansion for Antimicrobial Oxadiazoles

For teams building upon the established SAR of 1,2,4-oxadiazole antibacterials , this compound serves as a crucial probe to systematically explore the effects of aniline substitution. By comparing its activity profile against analogs like the unsubstituted (CAS 76635-31-9) and fluoro-substituted (CAS 1341997-45-2) versions, researchers can map the steric and electronic requirements for antibacterial potency and selectivity, thereby guiding lead optimization efforts.

Precursor for Ortho-Methylated Poly(aniline) Derivatives

In materials science, ortho-substituted anilines are used to synthesize soluble and processable poly(aniline) derivatives with tailored electronic and optical properties. 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can be polymerized or copolymerized to create conducting polymers with unique band gaps and improved stability, distinct from those derived from unsubstituted aniline. The oxadiazole moiety introduces an electron-deficient heterocycle that can further modulate the polymer's electronic structure.

Custom Library Synthesis for HTS

Contract research organizations (CROs) and in-house medicinal chemistry groups can utilize this compound to generate diverse compound libraries. Its dual functionality—a primary aromatic amine for amide bond formation or diazotization, and an oxadiazole ring for additional diversification—makes it an ideal scaffold for parallel synthesis. Procuring a high-purity batch (97%) ensures that the resulting library compounds are of sufficient quality for direct submission to HTS campaigns, minimizing false positives and false negatives .

Application
Selection Property
Validation Focus
Synthesis of ortho-substituted heterocycles
Ortho-methyl steric profile
Reactivity and coupling efficiency
Antimicrobial oxadiazole SAR expansion
Aniline substitution pattern
Antimicrobial activity mapping
Ortho-methylated poly(aniline) derivatives
Polymerizability and electronic modulation
Conductivity and processability
Custom library synthesis for HTS
Dual functional groups
Library purity and assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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